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Compound of Interest

Compound Name: GPR120 Agonist 4

Cat. No.: B12371319

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous ligands for the G-protein

coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). It details

their signaling mechanisms, presents quantitative data on their activity, and provides detailed

protocols for key experimental assays used in their characterization.

Endogenous Ligands of GPR120/FFAR4
GPR120/FFAR4 is a receptor for medium to long-chain free fatty acids (FFAs), playing a crucial

role in metabolism and inflammation. The primary endogenous ligands are long-chain fatty

acids (LCFAs), including both saturated and unsaturated fatty acids.

Key Endogenous Ligands:

Omega-3 Polyunsaturated Fatty Acids (PUFAs): These are considered the most potent

endogenous agonists for GPR120/FFAR4. Key examples include:

Docosahexaenoic acid (DHA)
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Eicosapentaenoic acid (EPA)

Alpha-linolenic acid (ALA)[1]

Omega-6 Polyunsaturated Fatty Acids (PUFAs):

Linoleic acid (LA)[2][3]

Saturated Fatty Acids (SFAs): Long-chain saturated fatty acids (C14-C18) can also activate

GPR120/FFAR4.[1]

Monounsaturated Fatty Acids (MUFAs): Unsaturated fatty acids with a carbon chain length of

C16-C22 are also recognized by the receptor.[1]

These fatty acids bind to GPR120/FFAR4 to initiate a cascade of intracellular signaling events

that mediate the receptor's physiological effects.

Quantitative Data for Endogenous Ligands
The potency of endogenous ligands for GPR120/FFAR4 can be quantified using various in vitro

assays. The half-maximal effective concentration (EC50) is a common measure of a ligand's

potency in functional assays, while the inhibition constant (Ki) is determined in binding assays.
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Endogenou
s Ligand

Assay Type Species Cell Line
Potency
(EC50/pEC5
0/Ki)

Reference

Linoleic acid
Calcium

Mobilization
Human HEK293 pEC50 = 5.16 [2]

α-Linolenic

acid

β-arrestin

Recruitment
Human CHO-K1 EC50 ~10 µM [4]

Docosahexae

noic acid

Calcium

Mobilization
Human HEK293

EC50 ~10-

100 µM
[2]

Eicosapentae

noic acid

Calcium

Mobilization
Human HEK293

EC50 ~10-

100 µM

9(R)-PAHSA

Radioligand

Binding ([³H]-

TUG-891)

-

GPR120-

expressing

cells

Ki value can

be

determined

[5]

Signaling Pathways of GPR120/FFAR4
Activation of GPR120/FFAR4 by its endogenous ligands initiates two primary signaling

cascades: a Gq/11-mediated pathway responsible for metabolic effects, and a β-arrestin-2-

mediated pathway that drives the receptor's potent anti-inflammatory actions.

Gq/11-Mediated Metabolic Signaling Pathway
This pathway is crucial for the metabolic regulation exerted by GPR120/FFAR4, including the

secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and the regulation of

adipogenesis.[4]
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Caption: Gq/11-Mediated Signaling Pathway of GPR120/FFAR4.

β-arrestin-2-Mediated Anti-Inflammatory Signaling
Pathway
This pathway is central to the anti-inflammatory effects of GPR120/FFAR4. Ligand binding

leads to the recruitment of β-arrestin-2, which in turn inhibits key pro-inflammatory signaling

cascades.

Cell Membrane

Cytoplasm

GPR120/FFAR4 β-arrestin-2
recruits

TAK1
inhibits

NF-κB Pathway

JNK Pathway

Inflammation
Endogenous Ligand

(e.g., DHA, ALA)

Click to download full resolution via product page

Caption: β-arrestin-2-Mediated Anti-Inflammatory Signaling.
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Experimental Protocols
The characterization of endogenous ligands for GPR120/FFAR4 relies on a variety of in vitro

assays. Below are detailed protocols for key experiments.

Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following

GPR120/FFAR4 activation via the Gq/11 pathway.

Workflow Diagram:

Cell Preparation Dye Loading FLIPR Measurement Data Analysis

Seed GPR120-expressing cells
(e.g., HEK293) into a 96-well plate Culture overnight Prepare Fluo-4 AM loading buffer Incubate cells with Fluo-4 AM

(1 hr, room temperature) Place plate in FLIPR instrument Add endogenous ligand Measure fluorescence change over time Calculate EC50 values

Click to download full resolution via product page

Caption: Workflow for a Calcium Mobilization Assay using FLIPR.

Detailed Protocol:

Cell Culture:

HEK293 cells stably expressing human GPR120/FFAR4 are seeded into 96-well black-

walled, clear-bottom plates at a density of 50,000 cells/well.

Cells are cultured overnight at 37°C in a 5% CO2 incubator.

Dye Loading:

The growth medium is removed, and cells are washed with Hanks' Balanced Salt Solution

(HBSS).

Cells are then incubated with a Fluo-4 NW dye loading solution (Molecular Devices) for 1

hour at 37°C according to the manufacturer's instructions.[6]
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Measurement:

The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

A baseline fluorescence reading is taken before the addition of the ligand.

Endogenous ligands, serially diluted in HBSS, are added to the wells.

Fluorescence is monitored in real-time for approximately 2-5 minutes to capture the

calcium flux.[1]

Data Analysis:

The change in fluorescence is plotted against the ligand concentration.

EC50 values are determined by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

β-arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin-2 to the activated GPR120/FFAR4, a key

step in the anti-inflammatory signaling pathway.

Workflow Diagram:

Cell Preparation BRET Assay Measurement Data Analysis

Co-transfect cells (e.g., HEK293)
with GPR120-Rluc8 and Venus-β-arrestin-2

Seed transfected cells into a
white 96-well plate Add endogenous ligand Add Coelenterazine h (substrate) Incubate for 5-10 minutes Measure luminescence at two wavelengths

(e.g., 485 nm for Rluc8 and 530 nm for Venus)
Calculate BRET ratio

(Acceptor/Donor) Determine EC50 values

Click to download full resolution via product page

Caption: Workflow for a β-arrestin Recruitment BRET Assay.

Detailed Protocol:

Cell Culture and Transfection:
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HEK293 cells are co-transfected with plasmids encoding GPR120/FFAR4 fused to Renilla

luciferase (Rluc8) and β-arrestin-2 fused to a yellow fluorescent protein variant (e.g.,

Venus).[7]

Transfected cells are seeded into white, clear-bottom 96-well plates.

Assay Procedure:

Cells are washed with a suitable assay buffer.

Endogenous ligands are added at various concentrations.

The luciferase substrate, Coelenterazine h, is added to each well.

The plate is incubated for 5-10 minutes at room temperature.[7]

Measurement:

Luminescence is measured simultaneously at two wavelengths using a plate reader

capable of BRET measurements (e.g., emission filters for Rluc8 at ~485 nm and Venus at

~530 nm).[8]

Data Analysis:

The BRET ratio is calculated as the ratio of the light emitted by the acceptor (Venus) to the

light emitted by the donor (Rluc8).

The net BRET ratio is determined by subtracting the basal BRET ratio (no ligand) from the

ligand-induced BRET ratio.

EC50 values are calculated from dose-response curves.

ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2

(ERK1/2), a downstream event in the Gq/11 signaling pathway.

Workflow Diagram:
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Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.
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Detailed Protocol:

Cell Treatment:

GPR120/FFAR4-expressing cells are grown to confluence and then serum-starved for 4-

12 hours to reduce basal ERK1/2 phosphorylation.[9]

Cells are stimulated with the endogenous ligand at various concentrations for a specific

time (e.g., 5-15 minutes).

The reaction is stopped by placing the cells on ice and adding lysis buffer.[9]

Western Blotting:

Cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.

The membrane is blocked with 5% BSA in TBST for 1 hour.[10]

The membrane is incubated overnight at 4°C with a primary antibody specific for

phosphorylated ERK1/2.[10]

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[10]

Data Analysis:

The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize

for protein loading.

Band intensities are quantified using densitometry software.

The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent

of activation.

Conclusion
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The identification and characterization of endogenous ligands for GPR120/FFAR4 are crucial

for understanding the receptor's role in health and disease. The methodologies described in

this guide provide a framework for researchers to investigate the pharmacology of this

important therapeutic target. The dual signaling capabilities of GPR120/FFAR4, mediating both

metabolic and anti-inflammatory effects, make it an attractive target for the development of

novel therapeutics for metabolic disorders and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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